molecular formula C12H12F3NO B13618377 2,2,2-Trifluoro-1-[2-(1-pyrrolidinyl)phenyl]ethanone CAS No. 124004-76-8

2,2,2-Trifluoro-1-[2-(1-pyrrolidinyl)phenyl]ethanone

Cat. No.: B13618377
CAS No.: 124004-76-8
M. Wt: 243.22 g/mol
InChI Key: ADZGDKKHWNWCLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-trifluoro-1-[2-(pyrrolidin-1-yl)phenyl]ethan-1-one is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-1-[2-(pyrrolidin-1-yl)phenyl]ethan-1-one typically involves the reaction of 2-(pyrrolidin-1-yl)benzaldehyde with trifluoroacetic anhydride. The reaction is carried out under anhydrous conditions, often in the presence of a base such as pyridine to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive trifluoroacetic anhydride.

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoro-1-[2-(pyrrolidin-1-yl)phenyl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.

Scientific Research Applications

2,2,2-trifluoro-1-[2-(pyrrolidin-1-yl)phenyl]ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-1-[2-(pyrrolidin-1-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The pyrrolidine ring can also contribute to the compound’s overall biological activity by influencing its three-dimensional structure and interaction with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-trifluoro-1-[2-(pyrrolidin-1-yl)phenyl]ethan-1-one is unique due to its specific combination of a trifluoromethyl group and a pyrrolidine ring attached to a phenyl ring. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

124004-76-8

Molecular Formula

C12H12F3NO

Molecular Weight

243.22 g/mol

IUPAC Name

2,2,2-trifluoro-1-(2-pyrrolidin-1-ylphenyl)ethanone

InChI

InChI=1S/C12H12F3NO/c13-12(14,15)11(17)9-5-1-2-6-10(9)16-7-3-4-8-16/h1-2,5-6H,3-4,7-8H2

InChI Key

ADZGDKKHWNWCLL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC=CC=C2C(=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.